4(1H)-Pteridinone, 2-amino-6-methyl-
Overview
Description
“4(1H)-Pteridinone, 2-amino-6-methyl-” is also known as “2-Amino-4-hydroxy-6-methylpyrimidine”. It is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .
Synthesis Analysis
An efficient route to 2-amino-1,4-dihydropyrimidines, which are small multitargeted molecules containing a 2-aminopyrimidine scaffold, has been developed using ultrasound irradiation as the energy source .Molecular Structure Analysis
The molecular formula of “4(1H)-Pteridinone, 2-amino-6-methyl-” is C5H7N3O, and its molecular weight is 125.1286 . The IUPAC Standard InChI is InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3, (H3,6,7,8,9) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 125.1286 . It is a white powder . The melting point is greater than 300°C . Other physical and chemical properties such as solubility and density are not specified in the available resources .Scientific Research Applications
Synthesis and Reactivity
4(1H)-Pteridinone, 2-amino-6-methyl- has been explored for its synthesis and reactivity properties in various studies:
Synthesis of Analogues of Folic Acid
This compound is utilized in the synthesis of analogues of folic acid, demonstrating its significance in pharmaceutical chemistry. It's particularly noted for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of these analogues, such as in the synthesis of 10-propargylfolic acid (Piper, McCaleb, & Montgomery, 1987).
Mass Spectral Analysis
The compound's reduced forms exhibit cofactor and inhibitory properties with enzymes like phenylalanine hydroxylase. Mass spectrometry has been employed to confirm structure and assess purity and reduction extent (Williams & Ayling, 1973).
Cycloadditions and Synthesis of Pteridinediones
Studies have shown its use in [3+2] dipolar cycloadditions leading to C(6)-substituted pteridinones, offering a new synthesis method for pterinones with functionalized side chains (Steinlin, Sonati, & Vasella, 2008).
Photophysical and Photosensitizing Properties
The photophysical and photosensitizing characteristics of this compound have been investigated, highlighting its potential in photochemical applications:
- Fluorescence and Phosphorescence Emissions: The fluorescence and phosphorescence emissions of 2-amino-4 (3H) pteridinone in aqueous solutions are pH-dependent. This property is utilized in studies of fluorescence quantum yield and triplet state reactions (Chahidi, Aubailly, Momzikoff, Bazin, & Santus, 1981).
Antiviral and Antitumor Agents
The compound's derivatives have been explored for their antiviral and antitumor properties, showcasing its potential in therapeutic applications:
- Antiviral Evaluation: Derivatives of 4(1H)-Pteridinone, 2-amino-6-methyl- have been synthesized and evaluated for antiviral activity, providing insights into its potential as a basis for antiviral drugs (Molina, Cobo, Sánchez, Nogueras, & Clercq, 1999).
- Potential Antitumor Agents: Novel derivatives of this compound have been designed, synthesized, and tested for anti-proliferative activities against various cancer cell lines. These studies contribute to the development of new anticancer therapeutic agents (Hou, Zhu, Li, Shen, Xu, Li, Liu, & Gong, 2019).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-methyl-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOGNMDURIJYQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221062 | |
Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pteridinone, 2-amino-6-methyl- | |
CAS RN |
708-75-8 | |
Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpterin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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